molecular formula C20H31NO7 B12317032 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B12317032
M. Wt: 397.5 g/mol
InChI Key: NRDCHHRLBMBFHZ-JWTNVVGKSA-N
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Description

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[610]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by its unique bicyclo[610]non-4-ynyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multiple steps. The process begins with the preparation of the bicyclo[6.1.0]non-4-ynyl core, followed by the sequential addition of ethoxy groups and the final attachment of the propanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid involves its interaction with specific molecular targets. The bicyclo[6.1.0]non-4-ynyl structure allows it to engage in unique binding interactions with enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[6.1.0]non-4-ynyl derivatives: These compounds share the core bicyclo[6.1.0]non-4-ynyl structure but differ in their functional groups.

    Polyethylene glycol (PEG) derivatives: Compounds with similar ethoxy chains but different core structures.

Uniqueness

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid is unique due to its combination of the bicyclo[6.1.0]non-4-ynyl core and multiple ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H31NO7

Molecular Weight

397.5 g/mol

IUPAC Name

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18?

InChI Key

NRDCHHRLBMBFHZ-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Origin of Product

United States

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